
2-(3-(Methoxymethyl)phenyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Methoxymethyl)phenyl)morpholine is an organic compound with the molecular formula C12H17NO2 It is a derivative of morpholine, a heterocyclic amine, and features a methoxymethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methoxymethyl)phenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 3-(methoxymethyl)benzaldehyde with morpholine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of 3-(methoxymethyl)phenylboronic acid and morpholine in a Suzuki-Miyaura coupling reaction. This reaction is catalyzed by palladium and requires a base, such as potassium carbonate, to proceed. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often optimize reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Methoxymethyl)phenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), or sulfuric acid (for sulfonation).
Major Products
Oxidation: Formation of 3-(methoxymethyl)benzaldehyde or 3-(methoxymethyl)benzoic acid.
Reduction: Formation of 3-(methoxymethyl)phenylmethanol or 3-(methoxymethyl)phenylamine.
Substitution: Formation of various substituted derivatives, such as 3-(methoxymethyl)-4-nitrophenylmorpholine.
Applications De Recherche Scientifique
2-(3-(Methoxymethyl)phenyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-(3-(Methoxymethyl)phenyl)morpholine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(Methoxymethyl)phenyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.
2-(3-(Methoxymethyl)phenyl)ethanol: Similar structure but with an ethanol group instead of a morpholine ring.
2-(3-(Methoxymethyl)phenyl)amine: Similar structure but with an amine group instead of a morpholine ring.
Uniqueness
2-(3-(Methoxymethyl)phenyl)morpholine is unique due to the presence of both a morpholine ring and a methoxymethyl group attached to a phenyl ring. This combination imparts specific chemical and physical properties, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
2-[3-(methoxymethyl)phenyl]morpholine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-10-3-2-4-11(7-10)12-8-13-5-6-15-12/h2-4,7,12-13H,5-6,8-9H2,1H3 |
Clé InChI |
XBNCWRUNVPFBQY-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=CC=C1)C2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



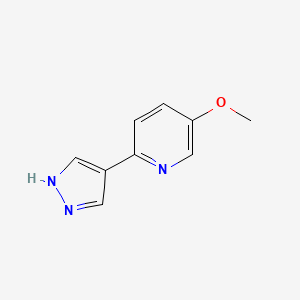
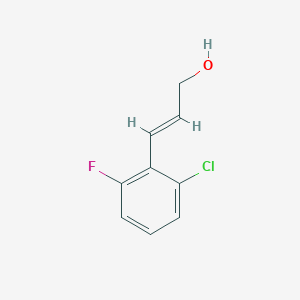
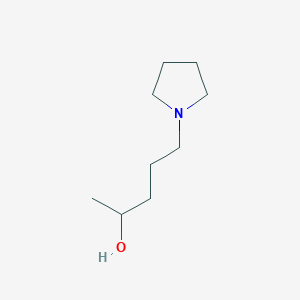
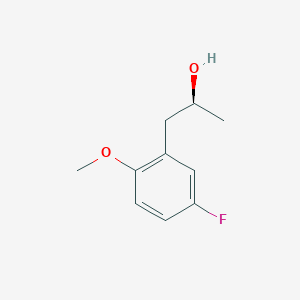

![rac-2-[(1R,2R,4R)-6-oxobicyclo[2.2.1]heptan-2-yl]aceticacid](/img/structure/B13603292.png)

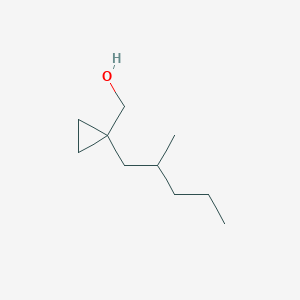

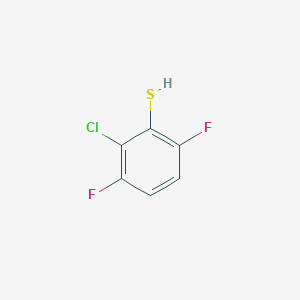
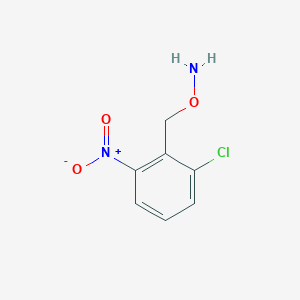
![tert-butyl 3-{1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B13603320.png)

